molecular formula C21H26N2O B6963553 N-(2,6-dimethylphenyl)-4-(2-methylphenyl)piperidine-1-carboxamide

N-(2,6-dimethylphenyl)-4-(2-methylphenyl)piperidine-1-carboxamide

Cat. No.: B6963553
M. Wt: 322.4 g/mol
InChI Key: YXKVTDINAYOYNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2,6-dimethylphenyl)-4-(2-methylphenyl)piperidine-1-carboxamide” is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential pharmacological properties, including analgesic and anesthetic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2,6-dimethylphenyl)-4-(2-methylphenyl)piperidine-1-carboxamide” typically involves the following steps:

    Formation of Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Substitution Reactions:

    Carboxamide Formation: The final step involves the formation of the carboxamide group, which can be achieved through amidation reactions.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as the use of high-pressure reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of hydroxylated or ketone derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce nitro, sulfonyl, or halogen groups.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: The compound can serve as a precursor for synthesizing various derivatives with potential pharmacological activities.

    Study of Reaction Mechanisms: Researchers can use the compound to study the mechanisms of different chemical reactions.

Biology and Medicine

    Pharmacological Studies: The compound may be investigated for its potential analgesic, anesthetic, or anti-inflammatory properties.

    Drug Development: It can be a candidate for developing new therapeutic agents targeting specific biological pathways.

Industry

    Material Science: The compound may find applications in the development of new materials with specific properties.

    Chemical Manufacturing: It can be used as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of “N-(2,6-dimethylphenyl)-4-(2-methylphenyl)piperidine-1-carboxamide” involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to its observed effects. For example, it may bind to and inhibit certain ion channels or receptors, resulting in analgesic or anesthetic effects.

Comparison with Similar Compounds

Similar Compounds

    Lidocaine: A well-known local anesthetic with a similar piperidine structure.

    Bupivacaine: Another local anesthetic with a similar mechanism of action.

    Ropivacaine: A local anesthetic with a similar chemical structure and pharmacological profile.

Uniqueness

“N-(2,6-dimethylphenyl)-4-(2-methylphenyl)piperidine-1-carboxamide” may have unique properties, such as different pharmacokinetics, potency, or side effect profiles compared to similar compounds. These differences can make it a valuable candidate for specific applications in medicine and industry.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-4-(2-methylphenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O/c1-15-7-4-5-10-19(15)18-11-13-23(14-12-18)21(24)22-20-16(2)8-6-9-17(20)3/h4-10,18H,11-14H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXKVTDINAYOYNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)N2CCC(CC2)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.